2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol typically involves the reaction of 6-chloropyridin-3-ylamine with 2-amino-5-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including purification steps to ensure the high purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloropyridine
- 2-Amino-5-bromopyridine
- 2-Amino-6-chloropyridin-3-ylmethanol
Uniqueness
2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
920512-08-9 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-amino-5-[[(6-chloropyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12ClN3O/c13-12-4-2-9(7-16-12)15-6-8-1-3-10(14)11(17)5-8/h1-5,7,15,17H,6,14H2 |
InChI Key |
JZCIBNKLTISIHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CN=C(C=C2)Cl)O)N |
Origin of Product |
United States |
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